REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4][C:5](=[O:15])[C:6](=[CH:9][C:10]=1[C:11](=[O:14])[CH2:12][CH3:13])[C:7]#N)[CH3:2].[OH2:16].S(=O)(=O)(O)[OH:18]>C(O)(=O)C>[CH2:1]([C:3]1[NH:4][C:5](=[O:15])[C:6](=[CH:9][C:10]=1[C:11](=[O:14])[CH2:12][CH3:13])[C:7]([OH:18])=[O:16])[CH3:2]
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Name
|
|
Quantity
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40.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC(C(C#N)=CC1C(CC)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated on a steam bath for 8 hours
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Duration
|
8 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid and water
|
Type
|
ADDITION
|
Details
|
The remaining mixture was diluted with 300 ml of water
|
Type
|
TEMPERATURE
|
Details
|
chilled for 1 hour in an ice bath
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The white solid that separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum over at 80° C.
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropyl alcohol-ether
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 90° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(C(C(=O)O)=CC1C(CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |